molecular formula C7H4Cl2FNO B2492694 2,3-Dichloro-6-fluorobenzamide CAS No. 886497-63-8

2,3-Dichloro-6-fluorobenzamide

Cat. No. B2492694
CAS RN: 886497-63-8
M. Wt: 208.01
InChI Key: ILPOFWUOAGTTPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,3-Dichloro-6-fluorobenzamide often involves halogenation and amide formation reactions. For example, compounds like 2,6-Difluorobenzamide have been synthesized through fluorination and subsequent hydrolysis of dichlorobenzonitrile, showcasing a method that might be adaptable for the synthesis of 2,3-Dichloro-6-fluorobenzamide. These processes feature high yields and the use of environmentally friendly reagents, indicating efficient and potentially green chemistry approaches for synthesizing halogen-substituted benzamides (Li Xiu-lian, 2009).

Molecular Structure Analysis

The molecular structure of halogen-substituted benzamides can be characterized using techniques such as IR spectrometry and NMR spectrometry. These methods provide detailed insights into the molecular geometry, including bond lengths, angles, and the presence of intramolecular hydrogen bonding, which can significantly influence the compound's reactivity and physical properties. For instance, studies have shown that ortho-fluoro and ortho-chloro substituents on benzamides can affect the rigidity of oligomer backbones, with fluorine substituents fine-tuning the rigidity through attenuated hydrogen bonding (J. Galan et al., 2009).

Chemical Reactions and Properties

Benzamides substituted with halogens participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, the presence of fluorine can enhance the antimicrobial activity of the resulting compounds, as demonstrated in studies on fluorobenzamides (N. Desai et al., 2013). Additionally, the reactivity towards nucleophilic addition and condensation reactions can be influenced by the electronic effects of the halogen substituents, as well as their impact on the molecule's overall stability and reactivity.

Physical Properties Analysis

The physical properties of 2,3-Dichloro-6-fluorobenzamide, such as melting point, solubility, and crystalline structure, can be influenced by the nature and position of the halogen substituents. Halogen atoms can lead to variations in melting points and solubilities in different solvents, which are crucial for the compound's application in various chemical processes. X-ray crystallography studies provide insights into the crystalline structure, showing how halogen bonding and other non-covalent interactions dictate the packing in the solid state (Niall Hehir & John F. Gallagher, 2023).

Chemical Properties Analysis

The chemical properties of 2,3-Dichloro-6-fluorobenzamide, including acidity, basicity, and reactivity towards various chemical reagents, are significantly affected by the chloro and fluoro substituents. These groups can influence the electron density on the amide nitrogen and the carbonyl carbon, affecting the compound's behavior in nucleophilic and electrophilic reactions. Studies on similar compounds highlight the importance of substituents in determining reactivity, chemical stability, and interaction with biological targets (Brian J. Groendyke et al., 2016).

Scientific Research Applications

1. Charge Density Analysis in Molecular Crystals

  • A study by Hathwar and Row (2011) in "Crystal Growth & Design" analyzed the charge density distribution in molecular crystals containing halogen elements, including compounds similar to 2,3-Dichloro-6-fluorobenzamide. They found attractive intermolecular interactions in these compounds, which could have implications for the design of molecular materials with specific properties (Hathwar & Row, 2011).

2. Analysis of Spin-Spin Couplings

  • Research on compounds related to 2,3-Dichloro-6-fluorobenzamide, such as 2-fluorobenzamide, has been conducted to understand spin-spin couplings across hydrogen bonds. This research, published in "Magnetic Resonance in Chemistry" by Alkorta et al. (2009) and Rae et al. (1993), contributes to a deeper understanding of molecular interactions and could aid in the development of new materials and drugs (Alkorta et al., 2009) (Rae et al., 1993).

3. Photocatalytic Degradation Studies

  • Torimoto et al. (1996) in "Environmental Science & Technology" explored the use of compounds like 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide in photocatalytic degradation processes. Their findings suggest potential applications in environmental remediation and waste treatment processes (Torimoto et al., 1996).

4. Structural Analysis of Benzamides

  • Studies by Suchetan et al. (2016) in "Acta Crystallographica Section E: Crystallographic Communications" analyzed the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, providing insights into the structural properties of similar fluorobenzamides. This research can contribute to the development of new compounds with tailored properties (Suchetan et al., 2016).

properties

IUPAC Name

2,3-dichloro-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPOFWUOAGTTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-fluorobenzamide

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